molecular formula C17H22N2O2S B12157875 N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide

Cat. No.: B12157875
M. Wt: 318.4 g/mol
InChI Key: GXKIHWMMQAFNLJ-UHFFFAOYSA-N
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Description

This compound (molecular formula: C₂₂H₂₆N₄O₂S, molecular weight: 410.536 g/mol) features a thiophene core substituted with dimethyl groups at positions 4 and 5, a piperidine moiety linked via a methylene bridge at position 3, and a furan-2-carboxamide group at position 2 . Its structural complexity confers unique physicochemical properties, including a hydrogen bond donor count of 1 and acceptor count of 6, which influence solubility and receptor-binding interactions .

Properties

Molecular Formula

C17H22N2O2S

Molecular Weight

318.4 g/mol

IUPAC Name

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C17H22N2O2S/c1-12-13(2)22-17(18-16(20)15-7-6-10-21-15)14(12)11-19-8-4-3-5-9-19/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,18,20)

InChI Key

GXKIHWMMQAFNLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1CN2CCCCC2)NC(=O)C3=CC=CO3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Thiophene Ring: : Starting with a suitable precursor, such as 2,5-dimethylthiophene, the thiophene ring is functionalized to introduce the piperidin-1-ylmethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using piperidine and an appropriate alkylating agent.

  • Introduction of the Furan Ring: : The furan ring is introduced via a coupling reaction. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, where the thiophene derivative is coupled with a furan-2-boronic acid or a furan-2-stannane.

  • Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group. This can be achieved by reacting the intermediate compound with a suitable carboxylic acid derivative, such as furan-2-carboxylic acid, in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize yield.

    Use of Catalysts: Employing more efficient catalysts to speed up the reactions and improve selectivity.

    Purification Techniques: Implementing advanced purification methods such as recrystallization, chromatography, or distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the thiophene or furan rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, possibly exhibiting anti-inflammatory, analgesic, or antimicrobial properties.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science: Investigated for its potential use in the development of organic electronic materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance its binding affinity to certain receptors, while the thiophene and furan rings may contribute to its overall pharmacokinetic properties.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Functional Group Variations

(a) Piperidine vs. Piperazine/Pyridine Derivatives
  • N-{4,5-Dimethyl-3-[(2-Pyridinylamino)(3,4,5-Trimethoxyphenyl)Methyl]-2-Thienyl}-2-Furamide (): Replaces the piperidine group with a pyridine-linked trimethoxyphenyl moiety. The pyridine nitrogen introduces an additional hydrogen bond acceptor, altering receptor-binding specificity compared to the piperidine analog .
  • Piperazinyl Quinolone-Thiophene Hybrids (): Example: N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] derivatives. Incorporates a piperazine ring and bromothiophene group, enhancing antibacterial activity via DNA gyrase inhibition. The oxoethyl linker and bromine substituent increase molecular polarity, favoring solubility but reducing CNS penetration compared to the main compound .
(b) Thiophene Core Modifications
  • N-(3-Cyano-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-2-yl) Derivatives (): Cyclopenta-fused thiophene core with cyano and acetamide groups. Exhibits antiproliferative activity against MCF7 breast cancer cells via tyrosine kinase inhibition.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors logP* Solubility (µg/mL) Biological Activity
Main Compound C₂₂H₂₆N₄O₂S 410.536 1 6 3.2 12.5 (PBS, pH 7.4) GPCR modulation (predicted)
Pyridine-Trimethoxyphenyl Analog C₂₈H₂₉N₃O₅S 519.61 1 7 4.1 5.8 Kinase inhibition (hypothetical)
Piperazinyl Quinolone-Thiophene C₁₅H₁₄BrN₃O₃S 404.25 2 5 2.8 28.9 Antibacterial
Cyclopenta[b]Thiophene Derivative C₁₈H₁₇N₃O₂S 339.41 2 4 2.5 45.2 Antiproliferative (MCF7)

*logP values estimated using fragment-based methods.

Key Observations:
  • The main compound’s moderate logP (3.2) balances lipophilicity and solubility, favoring oral bioavailability.
  • Piperazinyl quinolone-thiophene hybrids exhibit higher solubility due to polar oxoethyl and bromine groups but lower molecular weight .

Crystallographic and Hydrogen Bonding Patterns

  • Main Compound: Likely forms a 3D hydrogen-bonding network via the furan carbonyl (acceptor) and piperidine NH (donor). Mercury CSD analysis () predicts π-π stacking between thiophene and furan rings, stabilizing crystal packing .
  • Cyclopenta[b]Thiophene Derivatives: highlights planar fused-ring systems enabling strong π-π interactions with kinase ATP-binding pockets, a feature less pronounced in the main compound’s flexible piperidine substituent .
  • Piperazinyl Quinolones: Crystallographic studies using SHELX () reveal halogen (Br) interactions with bacterial DNA gyrase, a mechanism absent in the main compound .

Biological Activity

N-[4,5-dimethyl-3-(piperidin-1-ylmethyl)thiophen-2-yl]furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a furan ring, thiophene moiety, and a piperidine group. This combination of heterocycles contributes to its diverse biological activities. The chemical formula is C19H22N2O2SC_{19}H_{22}N_2O_2S, and it has a molecular weight of 346.45 g/mol.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Streptococcus agalactiae100

These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus agalactiae .

The mechanism through which this compound exerts its antibacterial effects involves interaction with bacterial cell membranes and inhibition of essential enzymatic pathways. It is hypothesized that the thiophene and piperidine components may disrupt membrane integrity or interfere with metabolic processes within the bacteria .

Case Studies

Several case studies have been conducted to assess the biological activity of similar compounds, providing insights into the potential applications of this compound:

  • Study on Antibacterial Efficacy : A comparative study evaluated various thiophene derivatives for their antibacterial properties. The results indicated that compounds with similar structural motifs exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications in the functional groups significantly influenced the bioactivity .
  • In Vivo Testing : In vivo studies using animal models demonstrated that derivatives of this compound could reduce bacterial load effectively when administered at specific dosages. These findings support the potential for therapeutic applications in treating bacterial infections resistant to conventional antibiotics .

Comparative Analysis with Related Compounds

To further understand the biological activity of this compound, it is essential to compare it with similar compounds:

Compound MIC (µg/mL) Activity
N-[4,5-dimethyl-3-(piperidin-1-carbonyl)thiophen-2-y]benzamide50Moderate against Gram-positive bacteria
N-[4,5-dimethyl-3-(pyridin-2-amino)thiophen-2-y]benzamide100Moderate activity

This table illustrates that while there are variations in efficacy among structurally similar compounds, the presence of specific functional groups plays a crucial role in determining their biological activity.

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